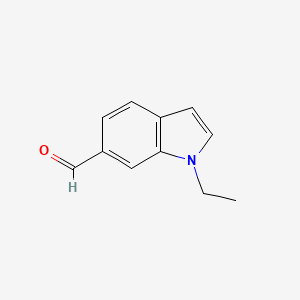

1-ethyl-1H-indole-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIHTPLDGRVFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589406 | |

| Record name | 1-Ethyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854778-47-5 | |

| Record name | 1-Ethyl-1H-indole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854778-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-ethyl-1H-indole-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a viable synthetic pathway for 1-ethyl-1H-indole-6-carbaldehyde, an important intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-step process, commencing with a commercially available starting material. This document outlines the experimental protocols and presents relevant quantitative data in a structured format to aid in laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 1H-indole-6-carbonitrile. The pathway involves:

-

Reduction of the nitrile group: The nitrile functionality of 1H-indole-6-carbonitrile is selectively reduced to an aldehyde using a hydride reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.

-

N-Ethylation of the indole ring: The resulting indole-6-carbaldehyde is subsequently N-alkylated using a strong base to deprotonate the indole nitrogen, followed by the introduction of an ethyl group via an electrophilic ethylating agent.

The overall transformation is depicted in the workflow diagram below.

Experimental Protocols

Step 1: Synthesis of Indole-6-carbaldehyde from 1H-Indole-6-carbonitrile

This procedure details the reduction of the nitrile to an aldehyde using DIBAL-H.

Materials:

-

1H-Indole-6-carbonitrile

-

Diisobutylaluminium hydride (DIBAL-H, typically 1.0 M solution in an inert solvent like toluene or hexanes)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indole-6-carbonitrile (1 equivalent) in anhydrous dichloromethane or toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of DIBAL-H (1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial solvent).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford indole-6-carbaldehyde.

Step 2: Synthesis of this compound

This protocol describes the N-ethylation of the indole ring.

Materials:

-

Indole-6-carbaldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Ethyl iodide (or diethyl sulfate)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of indole-6-carbaldehyde (1 equivalent) in the same anhydrous solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole should be evident.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volume of the initial solvent).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthetic pathway. Yields are representative of typical outcomes for these types of reactions.

| Compound Name | Starting Material | Product | Molecular Weight ( g/mol ) | Representative Yield (%) |

| Indole-6-carbaldehyde | 1H-Indole-6-carbonitrile | - | 145.16 | 75-85 |

| This compound | Indole-6-carbaldehyde | - | 173.21 | 80-90 |

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations. The initial reduction targets the nitrile group, which is more reactive towards DIBAL-H than the indole ring itself, ensuring selectivity. The subsequent N-ethylation proceeds via the formation of a nucleophilic indole anion, which readily undergoes an SN2 reaction with the ethylating agent.

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-ethyl-1H-indole-6-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds.[1] The ethyl group at the 1-position and the carbaldehyde group at the 6-position of the indole ring impart distinct chemical reactivity and physical characteristics to the molecule.[2][3] These features make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting neurological disorders.[2][4]

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [2][3] |

| Molecular Weight | 173.21 g/mol | [2][3] |

| Physical Appearance | Beige or off-white solid | [2][3] |

| Boiling Point (Predicted) | 327.7 ± 15.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [5] |

| Melting Point | Data not available | |

| Solubility | Data not available for specific solvents. Generally, indole derivatives show solubility in polar organic solvents. | [4] |

| pKa | Data not available. The pKa of the N-H proton in the parent indole is approximately 17. | |

| LogP (Predicted) | 2.49 | [5] |

Experimental Protocols

General Synthesis of this compound

A general method for the N-ethylation of an indole-6-carboxaldehyde precursor is described below. This synthesis involves the reaction of indole-6-carboxaldehyde with an ethylating agent in the presence of a base.

Materials:

-

Indole-6-carboxaldehyde

-

Ethyl iodide (or other suitable ethylating agent)

-

Cesium carbonate (or another suitable base)

-

Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Water

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

To a solution of indole-6-carboxaldehyde (1 equivalent) in acetonitrile, add cesium carbonate (2 equivalents).

-

Heat the mixture to reflux for a specified period (e.g., 2 hours) to facilitate the deprotonation of the indole nitrogen.

-

Add ethyl iodide (1.1 equivalents) to the reaction mixture.

-

Continue to heat the reaction at reflux for an additional period (e.g., 1 hour), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum to yield the crude product.

Purification

The crude this compound can be purified using column chromatography on silica gel.[6] A mixture of petroleum ether and ethyl acetate is a commonly used eluent system for the purification of indole derivatives.[6]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The ESI-MS of 1-ethyl-1H-indole-3-carbaldehyde shows a peak for the protonated molecule [M+H]⁺ at m/z 174, which is consistent with its molecular weight.[6] A similar result would be expected for this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. A characteristic strong absorption band for the aldehyde carbonyl (C=O) stretching is expected in the region of 1650-1700 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound, with a reported purity of ≥ 97% for commercially available samples.[2][3]

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the general synthesis and purification workflow for this compound.

Biological and Pharmacological Context

While specific signaling pathways involving this compound have not been identified in the current literature, the broader class of indole derivatives is of significant interest in drug discovery.[1] Indole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][7]

The presence of the N-ethyl group and the carbaldehyde functionality suggests that this molecule can serve as a versatile scaffold for the synthesis of a diverse library of compounds for biological screening. The carbaldehyde group, for instance, can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. While a complete experimental dataset for all its physicochemical properties is not yet available, this guide consolidates the current knowledge. Further experimental investigation into its melting point, solubility, and pKa is warranted. The versatile reactivity of this compound, coupled with the established biological importance of the indole scaffold, positions it as a promising starting point for the development of novel therapeutic agents and functional materials.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS#:854778-47-5 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-ethyl-1H-indole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-indole-6-carbaldehyde, a substituted indole derivative, has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a reactive carbaldehyde group and an N-ethylated indole core, make it a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning applications in drug discovery and the development of advanced chemical probes.

Chemical Identity and Structure

CAS Number: 854778-47-5[1]

Molecular Formula: C₁₁H₁₁NO[1]

Molecular Weight: 173.21 g/mol

The structure of this compound is characterized by a bicyclic indole ring system, where a benzene ring is fused to a pyrrole ring. An ethyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and a carbaldehyde (formyl) group is substituted at position 6 of the benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a key intermediate in various synthetic pathways.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, a combination of data from chemical suppliers and predictive models provides a useful profile for laboratory applications.

| Property | Value | Source |

| Appearance | Beige or off-white solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C, under inert gas (nitrogen or Argon) | [1] |

| Boiling Point (Predicted) | 327.7±15.0 °C | |

| Density (Predicted) | 1.08±0.1 g/cm³ | |

| LogP (Predicted) | 2.47370 | [2] |

| Polar Surface Area (PSA) | 22.00 Ų | [2] |

Synthesis

The synthesis of this compound typically involves a two-step process starting from the commercially available indole-6-carboxaldehyde. The foundational logic behind this synthetic route is the protection of the indole nitrogen to prevent side reactions, followed by the introduction of the ethyl group.

Conceptual Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol

-

Preparation: To a solution of indole-6-carboxaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a suitable base (1.1 - 1.5 eq) like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The mixture is stirred at room temperature for 30-60 minutes to ensure the complete formation of the indole anion.

-

Alkylation: An ethylating agent such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 - 1.5 eq) is then added dropwise to the reaction mixture.

-

Monitoring: The reaction is allowed to stir at room temperature or with gentle heating, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a carbaldehyde group at the 6-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of biologically active compounds.

Intermediate for Pharmaceutical Synthesis

This compound is a crucial precursor for the synthesis of a variety of indole derivatives with potential therapeutic applications, including:

-

Neurological Disorders: As an intermediate, it plays a role in the development of compounds targeting neurological pathways.[1]

-

Anti-inflammatory and Anticancer Agents: The indole nucleus is known for its anti-inflammatory and anticancer properties, and this aldehyde serves as a starting point for creating more complex derivatives with enhanced activity.[1]

Development of Fluorescent Probes

The inherent photophysical properties of the indole scaffold make it an attractive core for the design of fluorescent probes. The carbaldehyde group can be readily transformed into various functionalities that can modulate the fluorescence properties of the molecule, enabling its use in biological imaging to visualize cellular processes in real-time.[1]

Potential Signaling Pathway Modulation

While direct studies on this compound are limited, its derivatives are often designed to interact with specific biological targets. For instance, many indole-based compounds are developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The general mechanism involves the indole scaffold acting as a hinge-binding motif in the ATP-binding pocket of kinases.

References

A Technical Guide to the Spectroscopic Data of 1-ethyl-1H-indole-6-carbaldehyde and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole aldehydes are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science.[1] The substitution pattern on the indole ring significantly influences their biological activity and physicochemical properties. 1-ethyl-1H-indole-6-carbaldehyde, along with its isomers, serves as a key intermediate in the synthesis of a variety of complex organic molecules, including potential therapeutic agents.[2] Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of these compounds. This guide aims to provide a centralized resource of spectroscopic data and methodologies relevant to N-ethylated indole aldehydes.

Spectroscopic Data of 1-ethyl-1H-indole-3-carbaldehyde

The 3-carbaldehyde isomer is the most well-characterized of the N-ethylated indole aldehydes. The following tables summarize its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Data for 1-ethyl-1H-indole-3-carbaldehyde [3]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity (J Hz) |

| 10.01 | s |

| 8.31 | d (8.2) |

| 7.75 | s |

| 7.38 | t (7.5) |

| 7.34 | m |

| 7.31 | d (7.1) |

| 4.24 | q (7.3) |

| 1.56 | t (7.3) |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Mass Spectrometry (MS) Data

Table 2: Mass Spectrometry Data for 1-ethyl-1H-indole-3-carbaldehyde

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Reference |

| ESI-MS | ESI | 174 | [3] |

| GC-MS | EI | 173 (M⁺), 172, 158 | [4] |

Spectroscopic Data of 1-ethyl-1H-indole-5-carbaldehyde

Data for the 5-carbaldehyde isomer is less detailed in the literature, primarily available through commercial suppliers.

Physical and Chemical Properties

Table 3: Properties of 1-ethyl-1H-indole-5-carbaldehyde [2][5]

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Orange crystalline solid |

| Purity (by NMR) | ≥ 95% |

| CAS Number | 944893-74-7 |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of N-ethylated indole aldehydes, based on established methods for related indole derivatives.

Synthesis of N-ethylated Indole Aldehydes

A common method for the N-alkylation of indoles involves deprotonation of the indole nitrogen with a base followed by reaction with an alkyl halide.[6]

-

Reaction Setup: To a stirred solution of the corresponding indole-carbaldehyde (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium hydroxide (KOH) or sodium hydride (NaH) (1.1 - 2.0 eq.) at room temperature.

-

Alkylation: To the resulting mixture, add ethyl iodide or ethyl bromide (1.1 - 2.0 eq.) dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]

-

¹H NMR: Use a standard single-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). Key parameters include a spectral width of about 240 ppm and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[7]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet methods are commonly used.

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[9] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups, such as the C=O stretch of the aldehyde and C-H and C=C stretches of the indole ring.

Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the analysis of indole derivatives.

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe, or by coupling the mass spectrometer with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[8][10]

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This "hard" ionization technique provides structural information through the analysis of fragment ions.[8]

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated molecules (e.g., [M+H]⁺). This is a "soft" ionization technique that primarily provides information about the molecular weight.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target organic compound.

Caption: A general workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 1-Ethyl-1H-indole-6-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole scaffold at various positions allows for the fine-tuning of its pharmacological properties. This technical guide focuses on the biological activities of derivatives of 1-ethyl-1H-indole-6-carbaldehyde, a specific indole scaffold with potential for derivatization at the carbaldehyde group. While literature specifically detailing the biological activities of derivatives from this exact core is limited, this document serves as an in-depth guide by examining the activities of structurally related indole-6-carbaldehyde and N-alkylated indole derivatives. These related compounds provide valuable insights into the potential therapeutic applications and the experimental approaches that can be applied to the title compounds.

This compound is recognized as a versatile building block in the synthesis of more complex indole derivatives.[1] Its structure is primed for the exploration of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.[1] The ethyl group at the N1 position can influence the lipophilicity and metabolic stability of the molecule, while the carbaldehyde at the C6 position provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones.

Anticancer Activity of Structurally Related Indole Derivatives

Table 1: In Vitro Anticancer Activity of Indole-3-carboxaldehyde Sulfonohydrazide Derivatives [2]

| Compound ID | Substitution | Cell Line | IC50 (μM) |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 |

Note: The above data is for indole-3-carbaldehyde derivatives and is presented to illustrate the potential of the indole-carbaldehyde scaffold.

The anticancer activity of indole derivatives is often attributed to their ability to interact with various cellular targets, including protein kinases like VEGFR, and to induce apoptosis.[3][4]

Antimicrobial Activity of Structurally Related Indole Derivatives

Indole derivatives are also well-known for their antimicrobial properties. A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and showed good to very good antibacterial activity against a panel of bacteria.

Table 2: In Vitro Antibacterial Activity of Indole-2-carboxylate Derivatives [5]

| Compound ID | Test Organism | MIC (mg/mL) | MBC (mg/mL) |

| 8 | Enterobacter cloacae | 0.004 | 0.008 |

| 11 | Escherichia coli | 0.015 | 0.03 |

| 2 | Bacillus cereus | 0.015 | 0.03 |

| 1 | Bacillus cereus | 0.015 | 0.03 |

| 12 | Listeria monocytogenes | 0.015 | 0.03 |

Note: This data is for indole-2-carboxylate derivatives and is presented to demonstrate the potential antimicrobial activity of functionalized indoles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the literature for structurally similar indole derivatives.

Synthesis of Indole-based Arylsulfonylhydrazides (Illustrative)[2]

This protocol describes the synthesis of compounds analogous to those in Table 1.

-

N-Alkylation of Indole-3-carboxaldehyde: To a solution of indole-3-carboxaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating agent (e.g., 2-chloro-N-morpholinoethane). Stir the reaction mixture at room temperature or with heating until completion, as monitored by TLC.

-

Synthesis of Arylsulfonylhydrazides: React the appropriate arylsulfonyl chloride with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield the corresponding arylsulfonylhydrazide.

-

Condensation Reaction: To a solution of the N-alkylated indole-3-carboxaldehyde in a suitable solvent (e.g., ethanol), add the arylsulfonylhydrazide and a catalytic amount of acid (e.g., glacial acetic acid). Reflux the mixture for several hours until the reaction is complete. The resulting product can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

In Vitro Antibacterial Activity Assay (Microdilution Method)[5]

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Visualizations

General Synthetic Workflow for Indole-Carbaldehyde Derivatives

Caption: Synthetic routes from this compound.

Conceptual Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of indole derivatives.

While the direct biological data for derivatives of this compound remains to be extensively explored and published, the broader family of indole-carbaldehydes and N-alkylated indoles demonstrates significant potential in anticancer and antimicrobial applications. The synthetic accessibility of the 6-carbaldehyde functionality provides a promising avenue for the development of novel therapeutic agents. This guide provides a foundational understanding of the potential biological activities and the experimental methodologies that can be employed to investigate the therapeutic promise of this compound derivatives. Further research into this specific scaffold is warranted to uncover its unique pharmacological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Architecture of an Indole Core: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, natural products, and materials science. Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin and potent anti-cancer alkaloids, has rendered the synthesis of its derivatives a subject of intense and enduring research. This technical guide provides an in-depth exploration of the historical milestones in indole synthesis, offering detailed experimental protocols for key reactions, comparative quantitative data, and visual representations of both synthetic routes and crucial signaling pathways involving indole derivatives.

A Journey Through Time: The Discovery and Evolution of Indole Synthesis

The story of indole begins with the study of the vibrant dye indigo. In 1866, Adolf von Baeyer first isolated indole by reducing oxindole with zinc dust.[1] This seminal discovery paved the way for a deeper understanding of this heterocyclic system and spurred the development of numerous synthetic methodologies to construct the indole core. The late 19th and early 20th centuries witnessed the emergence of several foundational named reactions that remain relevant to this day.

The Fischer indole synthesis , discovered in 1883 by Emil Fischer, is arguably one of the most significant and widely used methods.[2] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone has proven to be a robust and versatile tool for accessing a wide range of substituted indoles.[2][3] Hot on its heels, the Bischler-Möhlau indole synthesis emerged, offering a route to 2-arylindoles from α-bromo-acetophenone and excess aniline.[4]

The early 20th century brought forth further innovations, including the Madelung synthesis in 1912, which involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides.[5] Costin Nenițescu contributed the Nenitzescu indole synthesis in 1929, a method for producing 5-hydroxyindoles from benzoquinone and β-aminocrotonic esters.[3] These early methods laid the groundwork for the development of more modern and milder techniques in the latter half of the century and into the present day.

The Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976, provided a high-yielding and versatile alternative to the Fischer synthesis, particularly favored in the pharmaceutical industry.[1][6] The advent of transition-metal catalysis revolutionized indole synthesis, with methods like the Larock indole synthesis (1991), a palladium-catalyzed heteroannulation, and the Hegedus indole synthesis , a palladium(II)-mediated oxidative cyclization, offering new levels of efficiency and functional group tolerance.[6][7] Other notable contributions include the radical cyclization-based Fukuyama indole synthesis and the one-pot Gassman indole synthesis .[8][9]

This continuous evolution of synthetic strategies has not only expanded the library of accessible indole derivatives but has also enabled the total synthesis of complex natural products and the development of novel therapeutic agents.

Key Synthetic Methodologies: A Comparative Overview

The choice of synthetic route to a particular indole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table summarizes key quantitative data for some of the most prominent indole syntheses, offering a comparative snapshot for researchers.

| Synthesis Name | Year Discovered | Typical Reactants | Key Reagents/Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Fischer | 1883 | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | 100-200 | 1-24 | 20-90 | One of the most widely used methods.[2][3] |

| Bischler-Möhlau | 1892 | α-Bromo-acetophenone, Aniline | Excess aniline (acts as base) | 150-250 | 2-6 | 30-70 | Primarily for 2-arylindoles.[4] |

| Madelung | 1912 | N-Phenylamide | Strong base (e.g., NaOEt, BuLi) | 200-400 | 1-4 | 40-81 | Harsh conditions, modern variants are milder.[5] |

| Nenitzescu | 1929 | Benzoquinone, β-Aminocrotonic ester | Acid catalyst | Room Temp - Reflux | 1-18 | 26-97 | Specific for 5-hydroxyindoles.[3][10] |

| Leimgruber-Batcho | 1976 | o-Nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂) | 100-150 | 2-12 | 60-95 | High yields and mild conditions.[6][11] |

| Hegedus | 1976 | o-Alkenyl aniline | Pd(II) salt | 25-100 | 1-24 | 45-80 | Palladium-mediated oxidative cyclization. |

| Hemetsberger | 1969 | 3-Aryl-2-azido-propenoic ester | Heat (Thermolysis) | 110-140 | 1-4 | >70 | Yields are typically good but starting material can be unstable.[12][13] |

| Fukuyama | 1994 | o-Isocyanostyrene or 2-Alkenylthioanilide | Tributyltin hydride, AIBN | 80-110 | 1-3 | 50-98 | Radical cyclization-based method.[8] |

| Larock | 1991 | o-Iodoaniline, Disubstituted alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), LiCl | 100 | 12-48 | 50-95 | Versatile palladium-catalyzed heteroannulation.[6][14] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for several key indole syntheses. These protocols are intended as a guide and may require optimization based on the specific substrates and equipment used.

Fischer Indole Synthesis of 2-Methylindole

This protocol describes the synthesis of 2-methylindole from phenylhydrazine and acetone.

Materials:

-

Phenylhydrazine

-

Acetone

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a minimal amount of glacial acetic acid. Add acetone (1.1 eq) dropwise while stirring at room temperature. The reaction is typically exothermic. Continue stirring for 30 minutes. The formation of the phenylhydrazone can be monitored by TLC.

-

Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (10 eq by weight). Heat the mixture to 120-130 °C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-methylindole by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Leimgruber-Batcho Indole Synthesis of Indole

This protocol outlines the two-step synthesis of the parent indole from o-nitrotoluene.

Materials:

-

o-Nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Pyrrolidine

-

Raney Nickel (slurry in water)

-

Hydrazine hydrate

-

Methanol

-

Ethyl acetate

-

Brine

Procedure: Step 1: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser, combine o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.2 eq), and pyrrolidine (1.2 eq).

-

Heat the mixture to reflux (around 120-130 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the o-nitrotoluene spot on TLC.

-

Cool the reaction mixture to room temperature. The crude enamine is often a dark red solid or oil and can be used directly in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in methanol.

-

Carefully add a catalytic amount of Raney Nickel slurry to the solution.

-

To this mixture, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. The reaction is exothermic and will be accompanied by the evolution of nitrogen gas.

-

After the initial vigorous reaction subsides, stir the mixture at room temperature for 1-2 hours or until the red color of the enamine disappears.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude indole.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane).

Visualizing the Chemistry: Synthetic Pathways and Biological Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of key indole syntheses and the signaling pathways where indole derivatives play a crucial role.

Synthetic Pathways

Caption: The Fischer Indole Synthesis mechanism.

Caption: The Leimgruber-Batcho Indole Synthesis workflow.

Caption: The catalytic cycle of the Larock Indole Synthesis.

Signaling Pathways of Indole Derivatives

Indole derivatives are pivotal players in numerous biological signaling cascades, acting as neurotransmitters, hormones, and modulators of various cellular processes. Their ability to interact with specific receptors and enzymes makes them attractive scaffolds for drug development.

Serotonin Signaling: Serotonin (5-hydroxytryptamine), an indole-derived neurotransmitter, modulates a wide range of physiological and psychological processes. It exerts its effects by binding to a family of serotonin receptors (5-HT receptors), most of which are G-protein coupled receptors (GPCRs).

Caption: A simplified overview of serotonin receptor signaling.

Melatonin Signaling: Melatonin, another indoleamine hormone, is primarily known for its role in regulating the circadian rhythm. It acts through two high-affinity GPCRs, MT1 and MT2.

Caption: The melatonin signaling pathway via Gi-coupled receptors.

Indole Derivatives in Cancer Therapy: Many indole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for indole-based drugs.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Conclusion

The journey of indole from its isolation from a natural dye to its current status as a privileged scaffold in drug discovery is a testament to the ingenuity and perseverance of chemists. The historical synthetic methods, while sometimes harsh by modern standards, laid a critical foundation for the development of the sophisticated and mild techniques available today. For researchers and drug development professionals, a deep understanding of these synthetic routes, their quantitative aspects, and the biological pathways in which their products operate is paramount. This guide has provided a comprehensive overview of these facets, aiming to serve as a valuable resource in the ongoing quest to harness the remarkable potential of the indole core for the betterment of human health.

References

- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. revistadechimie.ro [revistadechimie.ro]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 13. expertsmind.com [expertsmind.com]

- 14. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to 1-Ethyl-1H-indole-6-carbaldehyde Analogs and Derivatives: Synthesis, Biological Evaluation, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active compounds.[1] Among these, derivatives of 1-ethyl-1H-indole-6-carbaldehyde represent a promising, yet underexplored, class of molecules. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of analogs and derivatives based on this core structure. Drawing parallels from closely related indole-carboxaldehydes, this document outlines plausible synthetic routes, potential pharmacological targets, and detailed experimental protocols to guide future research and development in this area. While specific data on this compound analogs is limited, the methodologies and biological insights from related indole derivatives offer a robust framework for their investigation as potential therapeutic agents, particularly in oncology and infectious diseases.

Introduction

Indole and its derivatives are fundamental heterocyclic structures that are integral to numerous natural products and synthetic pharmaceuticals.[2] The indole scaffold's unique electronic properties and its ability to participate in various biological interactions have established it as a "privileged structure" in drug discovery.[1] Modifications at different positions of the indole ring can significantly modulate the pharmacological profile of the resulting compounds, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The this compound core is a versatile building block for creating novel, biologically active molecules.[5] The ethyl group at the N1-position can enhance lipophilicity and modulate binding to biological targets, while the carbaldehyde at the C6-position provides a reactive handle for a variety of chemical transformations to generate a diverse library of analogs and derivatives. This guide will explore the potential of this scaffold by examining established synthetic methodologies and biological evaluation techniques reported for analogous indole structures.

Synthesis of this compound Analogs

The synthesis of derivatives from this compound can be approached through various established organic chemistry reactions targeting the aldehyde functional group.

Reductive Amination

Reductive amination of the carbaldehyde group is a versatile method to introduce a wide range of amine functionalities, leading to the formation of N-substituted aminomethyl indoles.

-

General Reaction: this compound + R-NH₂ → Imine Intermediate Imine Intermediate + Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) → 1-ethyl-N-(substituted)-1H-indol-6-yl)methanamine

Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of a carbon-carbon double bond, leading to α,β-unsaturated systems which are valuable intermediates and can possess biological activity themselves.

-

General Reaction: this compound + Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) + Base (e.g., piperidine, triethylamine) → (E)-2-cyano-3-(1-ethyl-1H-indol-6-yl)acrylate derivatives

Wittig Reaction

The Wittig reaction is a powerful tool for converting the aldehyde into an alkene with high stereoselectivity, enabling the synthesis of stilbene-like structures.

-

General Reaction: this compound + Phosphonium Ylide → (E/Z)-1-ethyl-6-(substituted vinyl)-1H-indole

Synthesis of Heterocyclic Derivatives

The carbaldehyde can serve as a precursor for the construction of various heterocyclic rings fused to or substituted on the indole scaffold. For example, reaction with hydrazines or hydroxylamine can yield hydrazones and oximes, respectively, which can be further cyclized.

-

Example: Synthesis of Pyrazole Derivatives

-

This compound + Hydrazine derivative → Hydrazone

-

Hydrazone + α,β-unsaturated ketone (via Claisen-Schmidt condensation) → Cyclization to form a pyrazole ring.

-

A general workflow for the synthesis of various derivatives is depicted below:

Potential Biological Activities and Pharmacological Targets

While direct biological data for this compound analogs is scarce, the extensive research on other indole derivatives provides strong indications of their potential therapeutic applications.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms.

-

Tubulin Polymerization Inhibition: Many indole-based compounds, particularly those with substitutions at the 3- and 6-positions, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of this compound could potentially target receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.[7]

-

Topoisomerase Inhibition: Some indole derivatives have been found to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells.

A proposed signaling pathway for the anticancer activity of indole derivatives is illustrated below:

Antimicrobial Activity

The indole nucleus is present in many natural and synthetic antimicrobial agents. Derivatives of this compound could exhibit activity against a range of pathogens.

-

Antibacterial Activity: Indole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[4] Potential mechanisms include the inhibition of bacterial cell division, disruption of the cell membrane, and interference with essential metabolic pathways.

-

Antifungal Activity: The incorporation of heterocyclic moieties, such as triazoles, through derivatization of the carbaldehyde group, could lead to potent antifungal agents.[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, adapted from literature on analogous compounds.

General Synthesis Protocol: Reductive Amination

-

Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., methanol, dichloroethane) is added the primary or secondary amine (1.2 mmol) and acetic acid (catalytic amount).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (1.5 mmol), is added portion-wise to the reaction mixture at 0 °C.

-

Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired aminomethyl indole derivative.

In Vitro Anticancer Assay: MTT Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[7]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized indole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Assay: Broth Microdilution Method

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the inoculum is standardized to a specific concentration (e.g., 10⁵ CFU/mL).[9]

-

Serial Dilution: The synthesized compounds are serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: The standardized inoculum is added to each well.

-

Incubation: The plates are incubated at 37 °C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of these compounds:

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison of the structure-activity relationships (SAR).

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | R-Group (at C6) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A549 |

| I-a | -CH₂-NH-Ph | 15.2 | 20.5 | 18.9 |

| I-b | -CH₂-NH-Bn | 8.7 | 12.1 | 10.4 |

| I-c | -CH=C(CN)₂ | 5.4 | 7.8 | 6.1 |

| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.0 |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group (at C6) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| II-a | -CH=N-NH-CS-NH₂ | 16 | 32 | 8 |

| II-b | -CH=N-OH | >64 | >64 | 32 |

| Ciprofloxacin | (Reference) | 0.5 | 0.25 | - |

| Fluconazole | (Reference) | - | - | 1 |

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the vast body of research on other indole derivatives, researchers can efficiently generate and evaluate a diverse range of analogs. Future efforts should focus on synthesizing libraries of these compounds and screening them against a broad panel of biological targets, including various cancer cell lines and microbial strains. Promising lead compounds can then be subjected to more detailed mechanistic studies, including kinase profiling and cell cycle analysis, to elucidate their mode of action. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these derivatives, ultimately paving the way for the development of new and effective drugs. The exploration of this chemical space is a promising endeavor for academic and industrial drug discovery programs.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. chemimpex.com [chemimpex.com]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Solubility of 1-ethyl-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-ethyl-1H-indole-6-carbaldehyde in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information from structurally similar compounds and established principles of organic chemistry to predict its solubility profile. All predicted solubilities require experimental verification for precise quantification.

Predicted Solubility of this compound

The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the nature of the solvent. This compound possesses a polar carbaldehyde group and a largely non-polar indole nucleus with an ethyl substituent. This structure suggests a higher affinity for organic solvents over aqueous solutions. The ethyl group at the N-1 position of the indole ring slightly increases the lipophilicity of the molecule compared to its unsubstituted counterpart, indole-6-carbaldehyde.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are based on the known solubility of indole-6-carboxaldehyde in chloroform and dichloromethane[1], the general solubility of indole and its derivatives in polar organic solvents, and the principle that "like dissolves like."

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate a wide range of compounds. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving moderately polar compounds. | |

| Acetonitrile | Soluble | A polar aprotic solvent often used in chromatography for similar compounds. | |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent with strong solvating properties. | |

| Polar Protic | Methanol | Soluble | A polar protic solvent that can engage in hydrogen bonding with the carbaldehyde oxygen. |

| Ethanol | Soluble | Similar to methanol, its polarity allows for the dissolution of the compound. | |

| Water | Insoluble to Slightly Soluble | The non-polar indole ring and ethyl group are expected to dominate, leading to low aqueous solubility. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | A common solvent for many organic compounds; indole-6-carboxaldehyde is known to be soluble in DCM.[1] |

| Chloroform | Soluble | Similar to DCM; indole-6-carboxaldehyde is known to be soluble in chloroform.[1] | |

| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |

| Toluene | Slightly Soluble | A non-polar aromatic solvent; solubility is likely but may be limited. | |

| Hexane | Insoluble | A non-polar aliphatic solvent, unlikely to dissolve the polar carbaldehyde. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods should be employed. The following protocols are widely used in laboratory settings.

Shake-Flask Method (Equilibrium Solubility)

This is a conventional and reliable method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is typically used.

-

Phase Separation: Allow the mixture to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. A syringe filter with a compatible membrane (e.g., PTFE for organic solvents) is recommended for filtration.

-

Quantification: Withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a chromophore and a unique absorbance maximum, this can be a rapid method. A calibration curve is required.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue. This method is less sensitive and requires a non-volatile solute.

-

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening, kinetic solubility measurements are often employed in drug discovery. These methods measure the concentration at which a compound precipitates from a solution, which can be different from the equilibrium solubility.

Methodology (e.g., using Nephelometry):

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous or organic solvent of interest.

-

Precipitation Monitoring: Monitor the samples for the formation of a precipitate over time using a nephelometer, which measures light scattering caused by suspended particles.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.

Logical Workflow for Solubility Testing

The following diagram illustrates a general workflow for determining the solubility of a novel compound like this compound.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-ethyl-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the thermodynamic stability of 1-ethyl-1H-indole-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous indole derivatives and established principles of thermal and chemical stability analysis. It outlines potential degradation pathways, presents hypothetical thermogravimetric and calorimetric data, and provides detailed experimental protocols for assessing the stability of this and similar compounds. The methodologies and workflows are designed to meet the rigorous standards of pharmaceutical development and regulatory submission.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The thermodynamic stability of intermediates like this compound is a critical parameter that influences storage conditions, shelf-life, formulation strategies, and the impurity profile of the final active pharmaceutical ingredient (API). Understanding its degradation pathways is essential for developing robust manufacturing processes and ensuring product quality and safety.[1][2]

This guide provides a framework for evaluating the thermodynamic stability of this compound, focusing on thermal analysis and forced degradation studies.

Predicted Thermodynamic Data

| Parameter | Technique | Predicted Value | Interpretation |

| Melting Point (Onset) | DSC | 85 - 95 °C | Indicates the transition from solid to liquid phase. A sharp peak would suggest high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | 20 - 30 J/g | The energy required to melt the solid. |

| Decomposition Onset (Tonset) | TGA | ~ 220 °C (in N2) | The temperature at which significant mass loss begins, indicating the start of thermal decomposition in an inert atmosphere.[3][4] |

| Temperature at 5% Mass Loss | TGA | ~ 235 °C (in N2) | A common metric for comparing the thermal stability of different materials. |

| Major Decomposition Step | TGA | 220 - 350 °C | The primary temperature range over which the molecule breaks down. |

| Residual Mass @ 600 °C | TGA | < 5% (in N2) | Indicates that the compound undergoes nearly complete decomposition, leaving little char. |

Potential Degradation Pathways

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and pathways.[5][6] For this compound, several degradation pathways can be postulated based on the functional groups present (indole, aldehyde, N-ethyl group).

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-ethyl-1H-indole-6-carboxylic acid). The indole ring itself can also be oxidized, potentially leading to ring-opened products.

-

Hydrolysis (Acidic/Basic): While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze reactions, though this is less likely than oxidation or thermal degradation.

-

Thermal Degradation: At elevated temperatures, cleavage of the ethyl group or breakdown of the indole ring system can occur.[7]

-

Photodegradation: Exposure to UV or visible light may induce photolytic reactions, leading to dimerization, oxidation, or other complex transformations.

The following diagram illustrates these potential degradation pathways.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable stability data. The following protocols are standard procedures for thermal analysis and forced degradation studies.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures at various percentages of mass loss (e.g., 5%, 50%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.

-

Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C (or a temperature below the decomposition onset determined by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion (ΔHfus).[4]

Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.[9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Store the solid compound in an oven at 105 °C for 48 hours.

-

Photodegradation (Solid State): Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

Experimental and Analytical Workflow

A systematic workflow is essential for a comprehensive stability assessment. The following diagram outlines a logical sequence of experiments and decision points.

Caption: General workflow for thermodynamic and chemical stability assessment.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is scarce, a robust stability profile can be generated by applying the principles and experimental protocols outlined in this guide. Thermal analysis via TGA and DSC provides crucial information on its melting behavior and decomposition temperature.[3][4] Concurrently, forced degradation studies under various stress conditions are indispensable for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1] The collective data from these studies will enable researchers and drug development professionals to establish appropriate storage conditions, predict shelf-life, and control impurities, thereby ensuring the quality and safety of pharmaceutical products derived from this important intermediate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. mt.com [mt.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. biotech-asia.org [biotech-asia.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. iitk.ac.in [iitk.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. resolvemass.ca [resolvemass.ca]

Potential Research Applications of 1-ethyl-1H-indole-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-indole-6-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and biomedical research. Its indole scaffold, substituted with a reactive aldehyde functionality and an N-ethyl group, provides a unique platform for the synthesis of a diverse range of complex molecules. This technical guide explores the core research applications of this compound, summarizing its chemical properties and potential as an intermediate in the development of novel therapeutic agents and functional materials. While specific quantitative biological data for this exact molecule is emerging, this document provides insights based on the activities of structurally related indole derivatives and outlines detailed experimental protocols for its synthesis and derivatization.